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Compound Name: [4-(2-Furyl)phenyl]methanol

Cat. No.: B101486 Get Quote

An In-depth Technical Guide to [4-(2-Furyl)phenyl]methanol (CAS 17920-85-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract
[4-(2-Furyl)phenyl]methanol, with CAS Registry Number 17920-85-3, is a bifunctional organic

molecule incorporating both a phenylmethanol and a furan moiety. This unique combination of

a reactive benzylic alcohol and an electron-rich aromatic heterocycle makes it a valuable

intermediate in the synthesis of complex organic molecules. The furan ring is a well-established

pharmacophore and a versatile synthon in medicinal chemistry, prized for its ability to modulate

pharmacokinetic properties and serve as a scaffold for diverse functionalization.[1][2] This

guide provides a comprehensive overview of the chemical and physical properties, synthesis,

reactivity, and potential applications of [4-(2-Furyl)phenyl]methanol, with a focus on its

relevance to drug discovery and development.

Core Chemical and Physical Properties
[4-(2-Furyl)phenyl]methanol is a light brown to brown solid under standard conditions. Its key

identifiers and physicochemical properties are summarized below.
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Property Value Source(s)

CAS Number 17920-85-3 [3]

Molecular Formula C₁₁H₁₀O₂ [3]

Molecular Weight 174.20 g/mol [3]

IUPAC Name [4-(Furan-2-yl)phenyl]methanol [4]

Synonyms
4-(Furan-2-yl)benzyl alcohol,

4-(2-Furanyl)benzenemethanol
[1]

Appearance Light brown to brown solid [5]

Melting Point 85-86.5 °C [1]

Boiling Point 309.8 ± 30.0 °C (Predicted) [5]

Density 1.151 ± 0.06 g/cm³ (Predicted) [5]

pKa 14.35 ± 0.10 (Predicted) [5]

Storage Temperature 2-8 °C [5]

Synthesis and Manufacturing
The synthesis of [4-(2-Furyl)phenyl]methanol is not widely detailed in standard literature.

However, a logical and efficient synthetic route can be designed based on modern cross-

coupling methodologies, specifically the Suzuki-Miyaura coupling, followed by a standard

functional group transformation. This two-step approach offers high yields, excellent functional

group tolerance, and utilizes commercially available starting materials.[6]

Logical Synthesis Pathway
The most direct pathway involves a palladium-catalyzed Suzuki-Miyaura cross-coupling

reaction between a suitable furan-boron species and a brominated phenylmethanol derivative.

An alternative, and perhaps more common, approach would be to couple 2-furylboronic acid

with 4-bromobenzaldehyde, followed by the selective reduction of the aldehyde to the primary

alcohol.
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Step 1: Suzuki-Miyaura Coupling

Step 2: Aldehyde Reduction

2-Furylboronic Acid
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[4-(2-Furyl)phenyl]methanol
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(e.g., NaBH₄)

Solvent (e.g., MeOH/EtOH)
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Caption: Proposed two-step synthesis of [4-(2-Furyl)phenyl]methanol.

Protocol 1: Synthesis via Suzuki Coupling and
Reduction
This protocol is adapted from established procedures for similar biaryl methanol compounds.[7]

Step 1: Synthesis of 4-(2-Furyl)benzaldehyde via Suzuki-Miyaura Coupling

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-furylboronic acid (1.2 eq), and

potassium carbonate (K₂CO₃, 2.5 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times.

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and

deionized water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling the inert gas

through it for 15-20 minutes. Add the palladium catalyst, such as

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~2-5 mol%).

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction

progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8

hours.
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Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) to yield 4-

(2-furyl)benzaldehyde.

Step 2: Reduction to [4-(2-Furyl)phenyl]methanol

Reaction Setup: Dissolve the 4-(2-furyl)benzaldehyde (1.0 eq) from Step 1 in a suitable

alcohol solvent, such as methanol or ethanol, in a round-bottom flask.

Reduction: Cool the solution in an ice bath (0 °C). Add sodium borohydride (NaBH₄, 1.1-1.5

eq) portion-wise over 15 minutes, ensuring the temperature remains low.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the

starting aldehyde.

Quenching: Carefully quench the reaction by slowly adding water or a saturated ammonium

chloride solution at 0 °C to decompose any excess NaBH₄.

Work-up and Purification: Remove the bulk of the organic solvent under reduced pressure.

Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine,

dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude [4-(2-
Furyl)phenyl]methanol. The product can be further purified by recrystallization or flash

chromatography if necessary.

Chemical Reactivity and Mechanistic Pathways
The reactivity of [4-(2-Furyl)phenyl]methanol is governed by its two primary functional

domains: the benzylic alcohol and the furan ring.
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Caption: Key reactivity domains of [4-(2-Furyl)phenyl]methanol.

Reactions of the Benzylic Alcohol
Oxidation: The primary benzylic alcohol can be readily and selectively oxidized to the

corresponding aldehyde, 4-(2-furyl)benzaldehyde. This is a crucial transformation for

subsequent reactions such as imine formation or Wittig reactions. A variety of modern, mild

oxidation methods are suitable, including photocatalytic systems using Eosin Y and O₂, or

heterogeneous catalysis with supported palladium nanoparticles, which offer high selectivity

and avoid over-oxidation to the carboxylic acid.[4][8][9]

Esterification and Etherification: The hydroxyl group can undergo standard esterification with

carboxylic acids (or their derivatives) and etherification with alkyl halides under appropriate

basic conditions to generate a library of derivatives with modified steric and electronic

properties.

Reactions of the Furan Ring
The furan ring is an electron-rich heterocycle, making it significantly more reactive than

benzene towards electrophiles.[10]
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Electrophilic Aromatic Substitution: Furan undergoes reactions such as nitration,

halogenation, and Friedel-Crafts acylation, typically at the C5 position (adjacent to the phenyl

ring) due to its activation.[11] These reactions must be conducted under mild conditions to

avoid polymerization or ring-opening, which can be triggered by strong acids.[11]

Cycloaddition Reactions: With a resonance energy significantly lower than benzene, furan

can act as a 1,3-diene in [4+2] cycloaddition reactions (Diels-Alder reactions) with reactive

dienophiles.[10] This reactivity provides a powerful route to complex, non-aromatic bicyclic

structures.

Metabolic Reactivity: In a biological context, furan rings can be oxidized by cytochrome P450

enzymes to form reactive electrophilic intermediates, such as epoxides or enediones.[12]

This metabolic liability is a critical consideration in drug design, as these intermediates can

covalently bind to cellular macromolecules, potentially leading to toxicity. However, this

reactivity can also be harnessed for the design of targeted covalent inhibitors.[1][12]

Applications in Research and Drug Development
The structural motifs within [4-(2-Furyl)phenyl]methanol are of significant interest to medicinal

chemists.

Scaffold for Drug Candidates: The furan ring is a privileged scaffold found in numerous

approved drugs and clinical candidates. Its inclusion can enhance binding affinity, selectivity,

and improve pharmacokinetic profiles.[1][2]

Intermediate for Bioactive Molecules: As a synthetic building block, this compound provides

a platform for accessing more complex molecules. The hydroxymethyl group serves as a

handle for connecting to other molecular fragments or for modulation of solubility and

polarity. The biaryl-like structure is common in kinase inhibitors and other targeted therapies.

Bioisosteric Replacement: The furan ring is often used as a bioisostere for a phenyl ring,

offering a similar size and shape but with different electronic properties and metabolic profile.

The ether oxygen can act as a hydrogen bond acceptor, which can be a critical interaction in

a drug-target binding pocket.

Spectroscopic Characterization (Predicted)
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While experimental spectra for this specific compound are not readily available in public

databases, its spectral characteristics can be reliably predicted based on its structure and data

from analogous compounds.[13][14][15]

¹H NMR Spectroscopy
Aromatic Protons (Phenyl Ring): Two doublets are expected in the range of δ 7.3-7.7 ppm,

integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.

Aromatic Protons (Furan Ring): Three signals are expected. The proton at C5 (adjacent to

the phenyl ring) will likely appear as a doublet of doublets around δ 7.5 ppm. The protons at

C3 and C4 will appear as a doublet and a doublet of doublets, respectively, in the range of δ

6.4-6.7 ppm.

Methylene Protons (-CH₂OH): A singlet (or a doublet if coupled to the OH proton) is expected

around δ 4.7 ppm.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on

concentration and solvent, typically between δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy
Aromatic Carbons: Signals for the 9 aromatic carbons (5 from furan, 4 from the substituted

phenyl ring) are expected in the region of δ 108-155 ppm. The carbon bearing the furan ring

(C4 of phenyl) and the carbon of the furan ring attached to the phenyl group (C2 of furan) will

be significantly downfield.

Methylene Carbon (-CH₂OH): A signal is expected around δ 64-65 ppm.

Infrared (IR) Spectroscopy
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is

characteristic of the hydroxyl group's hydrogen bonding.[15]

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹).

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the

methylene group.
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C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, characteristic of the primary

alcohol C-O bond and the furan C-O-C bonds.

Mass Spectrometry (MS)
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 174.

Key Fragmentation: The most prominent fragmentation pathway would be the loss of a

hydroxyl radical (•OH, -17) or water (H₂O, -18) to form a stable benzylic/tropylium-like cation.

Another significant fragmentation would be the cleavage of the hydroxymethyl group

(•CH₂OH, -31) to give a [M-31]⁺ peak at m/z = 143.

Safety and Handling
[4-(2-Furyl)phenyl]methanol should be handled with appropriate care in a laboratory setting.

Hazard Statements: The compound is harmful if swallowed or in contact with skin. It is

known to cause skin irritation and serious eye irritation. It may also cause respiratory

irritation.[1][8][10]

Precautionary Measures:

Use only in a well-ventilated area, preferably a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety

glasses with side shields or goggles, and a lab coat.[8]

Avoid breathing dust, fumes, or vapors. Minimize dust generation.

Wash hands thoroughly after handling.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong

reducing agents.[8]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials. Recommended storage is at 2-8 °C.[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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